2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide
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Overview
Description
2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide is an organic compound that features a bromophenoxy group, a methyl group, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide typically involves the following steps:
Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Quinoline derivative synthesis: The quinoline moiety can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The quinoline moiety can participate in redox reactions, potentially altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution reactions: Products with different substituents replacing the bromine atom.
Oxidation and reduction reactions: Altered quinoline derivatives with modified electronic properties.
Coupling reactions: New compounds with extended carbon frameworks.
Scientific Research Applications
2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide has several applications in scientific research:
Medicinal chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Organic synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-iodophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide imparts unique reactivity and electronic properties compared to its halogenated analogs. This can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C20H19BrN2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C20H19BrN2O2/c1-13-7-8-14-5-4-6-17(18(14)22-13)23-19(24)20(2,3)25-16-11-9-15(21)10-12-16/h4-12H,1-3H3,(H,23,24) |
InChI Key |
RQGGHFFPFQPCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C(C)(C)OC3=CC=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
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